Hidrosmin

Descripción general

Descripción

Venosmil es un compuesto farmacéutico que contiene el ingrediente activo Hidrosmina, que es un bioflavonoide sintético. Se utiliza principalmente para el tratamiento de la insuficiencia venosa crónica, una condición caracterizada por el flujo sanguíneo deficiente en las venas, particularmente en las extremidades inferiores. Venosmil ayuda a aliviar síntomas como dolor, pesadez, hinchazón y venas varicosas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La Hidrosmina, el ingrediente activo en Venosmil, se sintetiza a través de una serie de reacciones químicas que involucran precursores de flavonoides. La síntesis típicamente implica la hidroxilación de compuestos flavonoides para producir Hidrosmina. Las condiciones de reacción incluyen el uso de catalizadores específicos y ajustes controlados de temperatura y presión para garantizar las transformaciones químicas deseadas .

Métodos de Producción Industrial: En entornos industriales, la producción de Hidrosmina implica procesos de síntesis química a gran escala. Estos procesos se optimizan para un alto rendimiento y pureza. Las materias primas están sujetas a rigurosas medidas de control de calidad y la síntesis se lleva a cabo en reactores diseñados para manejar grandes volúmenes. El producto final se purifica luego mediante cristalización u otras técnicas de separación para obtener Hidrosmina en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Hidrosmina sufre varias reacciones químicas, que incluyen:

Oxidación: La Hidrosmina se puede oxidar para formar diferentes derivados, que pueden tener propiedades farmacológicas variables.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la Hidrosmina, alterando potencialmente su actividad.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Catalizadores: Paladio sobre carbono, óxido de platino.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados de Hidrosmina, que pueden tener diferentes efectos farmacológicos. Estos derivados se estudian por sus potenciales aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Chronic Venous Insufficiency (CVI)

Clinical Efficacy

Hidrosmin is primarily indicated for the treatment of CVI. A double-blind, placebo-controlled trial demonstrated that this compound significantly alleviated symptoms such as pain and heaviness in the legs, with a notable reduction in swelling by approximately 10% compared to placebo . Another study compared this compound to diosmin, revealing superior therapeutic efficacy in managing CVI symptoms with a lower dosage of this compound .

Table 1: Summary of Clinical Trials on this compound for CVI

Nephroprotective Effects

Diabetic Nephropathy

Recent studies have highlighted this compound's potential in treating diabetic nephropathy (DN). In a model using streptozotocin-induced diabetic mice, this compound administration led to a significant reduction in albuminuria and ameliorated renal damage by decreasing inflammatory markers and oxidative stress . The compound improved redox balance by enhancing antioxidant gene expression while downregulating pro-inflammatory cytokines .

Table 2: Effects of this compound on Diabetic Nephropathy

| Parameter | Control Group | This compound Group | Percentage Change |

|---|---|---|---|

| Albumin-to-creatinine ratio | High | Low | -47% |

| Inflammatory cytokines (e.g., IL-1β) | Elevated | Reduced | Significant |

| Renal histopathological damage | Severe | Mild | Marked improvement |

Cardiovascular Applications

Endothelial Dysfunction

this compound has shown promise in improving endothelial function, particularly in diabetic models. Research indicates that it enhances endothelial nitric oxide synthase (eNOS) activity, promoting vasodilation and reducing vascular inflammation . In type 2 diabetic mice, this compound treatment significantly improved vascular function without altering structural properties .

Mecanismo De Acción

El mecanismo de acción exacto de la Hidrosmina no se comprende completamente, pero se cree que involucra varios procesos clave:

Reducción de la Permeabilidad Capilar: La Hidrosmina reduce la permeabilidad de los capilares, previniendo la fuga de líquido y reduciendo el edema.

Aumento de la Deformabilidad de los Glóbulos Rojos: La Hidrosmina mejora la flexibilidad de los glóbulos rojos, mejorando el flujo sanguíneo.

Contracción del Músculo Liso en las Paredes de las Venas: La Hidrosmina induce una contracción gradual y sostenida del músculo liso en las paredes de las venas, mejorando el tono venoso.

Mejora del Flujo Linfático: La Hidrosmina dilata los vasos linfáticos y aumenta el flujo linfático, lo que ayuda a reducir la hinchazón

Compuestos Similares:

Diosmina: Otro bioflavonoide utilizado para tratar la insuficiencia venosa. Tiene propiedades farmacológicas similares, pero puede diferir en su potencia y duración de acción.

Hesperidina: Un flavonoide con propiedades antioxidantes y antiinflamatorias, utilizado en combinación con otros compuestos para la salud vascular.

Unicidad de Venosmil: Venosmil es único debido a su formulación específica y la presencia de Hidrosmina, que ha demostrado tener efectos farmacológicos distintos. Su capacidad para mejorar el tono venoso, reducir la permeabilidad capilar y mejorar el flujo linfático lo convierte en una valiosa opción terapéutica para la insuficiencia venosa crónica .

Comparación Con Compuestos Similares

Diosmin: Another bioflavonoid used for treating venous insufficiency. It has similar pharmacological properties but may differ in its potency and duration of action.

Hesperidin: A flavonoid with antioxidant and anti-inflammatory properties, used in combination with other compounds for vascular health.

Uniqueness of Venosmil: Venosmil is unique due to its specific formulation and the presence of Hidrosmin, which has been shown to have distinct pharmacological effects. Its ability to improve venous tone, reduce capillary permeability, and enhance lymphatic flow makes it a valuable therapeutic option for chronic venous insufficiency .

Actividad Biológica

Hidrosmin, a synthetic flavonoid derived from diosmin, has garnered attention for its potential therapeutic effects, particularly in the context of diabetic complications and vascular health. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its nephroprotective and vasculoprotective properties as demonstrated in various studies.

Recent studies have highlighted this compound's protective effects against diabetic nephropathy (DN). In a study involving diabetic mice, this compound treatment resulted in significant reductions in albuminuria and renal pathological damage. The compound was shown to lower the expression of inflammatory cytokines and chemokines, reduce macrophage and T cell infiltration, and improve redox balance by modulating prooxidant and antioxidant gene expressions .

Key Findings:

- Reduction of Inflammatory Markers : this compound decreased the expression of CC chemokines (CCL2 and CCL5) and proinflammatory cytokines (IL-1β and TNFα) in renal cells exposed to high glucose levels.

- Oxidative Stress Modulation : The compound enhanced the expression of antioxidant enzymes such as Superoxide dismutase-1 (SOD1) and Catalase (CAT), while inhibiting NADPH oxidase isoforms (NOX1 and NOX4) in renal cells .

Case Study: Diabetic Mouse Model

In a controlled experiment, streptozotocin (STZ)-induced diabetic mice were treated with this compound. The results indicated:

- Improved Renal Function : Marked improvement in kidney function was observed, with significant reductions in total cholesterol and LDL-cholesterol levels compared to control groups.

- Histological Analysis : Renal tissues showed less inflammation and oxidative damage post-treatment .

Data Table: Nephroprotective Effects of this compound

| Parameter | Control Group | This compound Group | Significance Level |

|---|---|---|---|

| Albumin-to-Creatinine Ratio | 88 ± 15% | 47 ± 11% | p < 0.01 |

| Macrophage Infiltration | High | Low | p < 0.05 |

| SOD1 Expression | Low | High | p < 0.01 |

Impact on Endothelial Dysfunction

This compound has also been studied for its effects on endothelial function, particularly in models of diabetes. In experiments with leptin-receptor-deficient mice, treatment with this compound improved vascular function without altering structural properties of blood vessels. The compound was found to stimulate endothelial nitric oxide synthase (eNOS) activity, leading to increased nitric oxide production .

Key Findings:

- Vasodilation : this compound induced vascular relaxation that was dependent on nitric oxide pathways.

- Reduction in Atherosclerotic Plaque : In STZ-induced type 1 diabetic mice, this compound significantly reduced plaque size and lipid content while enhancing plaque stability markers .

Data Table: Effects on Vascular Health

| Parameter | Control Group | This compound Group | Significance Level |

|---|---|---|---|

| Atherosclerotic Plaque Size | 250 µm² | 150 µm² | p < 0.01 |

| Nitric Oxide Production (NO) | Low | High | p < 0.01 |

| Inflammatory Marker Levels (IL-6) | Elevated | Decreased | p < 0.05 |

Propiedades

IUPAC Name |

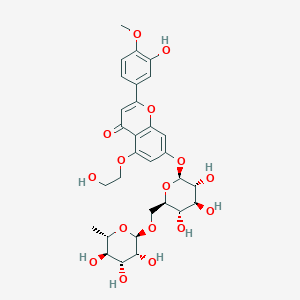

5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-19(41-6-5-31)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)15(32)7-13/h3-4,7-10,12,21,23-32,34-39H,5-6,11H2,1-2H3/t12-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFLWVOTXWXNAM-WTNNCJBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151237 | |

| Record name | Hidrosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115960-14-0 | |

| Record name | 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115960-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hidrosmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115960140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hidrosmin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13490 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hidrosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIDROSMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I5K8199OQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: While the exact mechanism of action is still being investigated, Hidrosmin appears to exert its effects through multiple pathways. Research suggests it improves endothelial dysfunction by stimulating endothelial nitric oxide synthase (eNOS) activity, leading to increased nitric oxide (NO) production. [] This NO release induces vasodilation, improving blood flow. [] Additionally, this compound exhibits anti-inflammatory effects, potentially by suppressing the activation of NF-κB and modulating inflammatory signaling pathways in various cell types, including vascular smooth muscle cells and renal cells. [, ] Furthermore, it demonstrates antioxidant properties by reducing pro-oxidant enzymes and enhancing antioxidant gene expression. []

ANone: While the provided abstracts do not contain specific spectroscopic data, this compound, also known as 5-O-(beta-hydroxyethyl) diosmin, is a semi-synthetic flavonoid derived from diosmin. Its molecular formula is C28H32O16 and its molecular weight is 608.5 g/mol.

ANone: The provided research focuses primarily on the biological effects of this compound. Information about material compatibility and stability under various conditions is not discussed in these studies.

ANone: The provided research does not indicate this compound possesses catalytic properties. Its therapeutic potential stems from its biological activity rather than catalytic function.

A: One study employed computational methods to explore this compound's potential as a β-lactamase inhibitor. [] Molecular docking simulations revealed that this compound interacts with conserved residues in the substrate-binding pocket of β-lactamases. [] Further research employing computational chemistry could be valuable in exploring its interactions with other potential targets and optimizing its structure for improved activity.

ANone: The provided research primarily focuses on the therapeutic potential of this compound. Detailed information regarding specific SHE regulations, compliance measures, risk minimization strategies, and responsible practices associated with its production, handling, or disposal is not discussed in these studies.

ANone: The provided research does not provide a comprehensive overview of this compound's PK/PD profile, including specific details on its ADME characteristics. Further research is needed to fully elucidate its pharmacokinetic properties and their relationship to its in vivo activity and efficacy.

A: Multiple studies demonstrate the in vivo efficacy of this compound in various animal models. In a type 2 diabetes mouse model, oral this compound administration improved vascular function without affecting vascular structure. [] In a type 1 diabetes mouse model, this compound reduced atherosclerotic plaque size and lipid content, increased plaque stability markers, and decreased inflammation, senescence, and oxidative stress markers in the aorta. [] It also showed nephroprotective effects in a diabetic nephropathy mouse model by reducing albuminuria, renal damage, and inflammatory markers. [] Additionally, this compound reduced edema formation in rat models of thermal injury and acute lymphoedema. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.